1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride

Salt selection Aqueous solubility Solid-state formulation

This 4-aryloxan-4-ylmethanamine hydrochloride is a validated pharmacophore for CrtN inhibition (class-level IC50: 4–200 nM) and caspase-mediated antiproliferative activity. The 2,4-dichloro substitution boosts lipophilicity (ΔLogP ≈ +0.7–1.0 vs. monochloro analogs), enhancing cellular permeability for intracellular phenotypic screens. Procure the HCl salt (CAS 2413877-37-7)—not the free base (CAS 1017407-65-6)—to ensure solid-state handling convenience, reproducible aqueous/DMSO co-solvent assay compatibility, and avoidance of false negatives from compound precipitation. Ideal as a common intermediate for parallel amide, sulfonamide, and N-alkyl library synthesis targeting staphyloxanthin biosynthesis in MRSA.

Molecular Formula C12H16Cl3NO
Molecular Weight 296.62
CAS No. 2413877-37-7
Cat. No. B2595134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride
CAS2413877-37-7
Molecular FormulaC12H16Cl3NO
Molecular Weight296.62
Structural Identifiers
SMILESC1COCCC1(CN)C2=C(C=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C12H15Cl2NO.ClH/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H
InChIKeyOTLXOVICQVYJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine Hydrochloride (CAS 2413877-37-7) – Procurement-Relevant Structural & Physicochemical Profile


1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine hydrochloride (CAS 2413877-37-7) is a synthetic small-molecule building block composed of a tetrahydropyran (oxane) ring substituted at the 4-position with a 2,4-dichlorophenyl group and a methanamine moiety, furnished as the hydrochloride salt . With a molecular formula of C₁₂H₁₅Cl₂NO·HCl and a molecular weight of 296.62 g/mol (free base: 260.16 g/mol), this compound belongs to a broader scaffold class of 4-aryloxan-4-ylmethanamines that have been explored in medicinal chemistry for antibacterial (CrtN inhibition) and antiproliferative applications [1][2]. The compound is supplied as a research-grade intermediate (typically ≥95% purity) by multiple vendors, and its InChIKey (OTLXOVICQVYJJA-UHFFFAOYSA-N) is associated with 5 patent families and limited published literature, indicating its role as an early-stage discovery tool rather than a fully characterized active pharmaceutical ingredient [3].

Why Generic Substitution of 1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine HCl with In-Class Analogs Carries Scientific Risk


Although the 4-aryloxan-4-ylmethanamine scaffold is shared across multiple catalog compounds, seemingly minor structural variations produce measurable divergences in physicochemical properties that can propagate into differential biological readouts. The 2,4-dichloro substitution pattern on the phenyl ring increases both molecular weight (+34.45 g/mol vs. the monochloro analog) and lipophilicity (ΔLogP ≈ +0.7 to +1.0, class-level inference from halogenation rules), altering membrane permeability and target engagement potential . The hydrochloride salt form (CAS 2413877-37-7) further distinguishes this compound from the free base (CAS 1017407-65-6) in aqueous solubility, hygroscopicity, and formulation compatibility—parameters critical for reproducible biological assay outcomes [1]. These differences are non-trivial; substituting the monochloro or free-base analog without re-optimization may introduce uncontrolled variables in structure–activity relationship (SAR) campaigns or chemical probe studies.

1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine HCl – Quantified Differentiation Evidence vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Solid-State Handling Advantages

The hydrochloride salt (CAS 2413877-37-7, MW 296.62) provides a solid physical form at ambient temperature, whereas the corresponding free base (CAS 1017407-65-6, MW 260.16) is an oil [1]. This salt-to-free-base difference eliminates the need for inert-atmosphere handling of an oil, reduces weighing errors in assay preparation, and enhances aqueous solubility through protonation of the primary amine (pKa ~9–10, class-level inference) [2]. For procurement, the solid salt form enables accurate gravimetric dispensing on standard laboratory balances without the viscosity-associated transfer losses typical of oily free bases.

Salt selection Aqueous solubility Solid-state formulation Medicinal chemistry building blocks

2,4-Dichloro vs. 4-Monochloro Phenyl Substitution: Lipophilicity and Calculated Property Differences

The 2,4-dichlorophenyl substitution in the target compound (C₁₂H₁₅Cl₂NO·HCl) imparts higher calculated lipophilicity compared to the 4-monochloro analog (C₁₂H₁₆ClNO, CAS 927993-56-4). The free base of the target compound has a calculated LogP of 2.52 (cLogP) , whereas the monochloro analog is expected to be approximately 0.7–1.0 log units lower based on the addition of one chlorine atom (Hansch π(Cl) ≈ 0.71 for aromatic substitution) [1]. The molecular weight difference is 34.45 g/mol (free base comparison: 260.16 vs. 225.71 g/mol). This lipophilicity increment can translate into enhanced membrane permeability (predicted Papp increase of ~2- to 3-fold per log unit, class-level inference) and potentially stronger hydrophobic target engagement in cellular assays [2].

Lipophilicity LogP SAR differentiation Halogenation effects

Dichloro Substitution and Antibacterial Target Engagement: Class-Level CrtN Inhibition Evidence

Compounds bearing the 4-(2,4-dichlorophenyl)oxan-4-yl scaffold have been investigated as inhibitors of the CrtN enzyme (4,4′-diapophytoene desaturase) in S. aureus, a target in the staphyloxanthin biosynthesis pathway critical for bacterial virulence [1]. In the ChEMBL/BindingDB database, structurally related analogs in this chemotype series demonstrate CrtN IC50 values ranging from 4 nM to 200 nM depending on the specific amine derivatization [2]. While direct IC50 data for the unmodified methanamine HCl salt is not publicly disclosed, the presence of the intact 2,4-dichlorophenyl-oxane core provides a validated starting point for CrtN-focused medicinal chemistry. The target compound's primary amine also offers a synthetically accessible handle for rapid diversification into amide, sulfonamide, or reductive amination products—a practical advantage for SAR expansion [3].

CrtN inhibition Antibacterial Staphylococcus aureus Staphyloxanthin biosynthesis

GHS Hazard Profile: Quantitative Distinction from Monochloro and Unsubstituted Analogs

The free base form of the target compound (CAS 1017407-65-6) carries a composite GHS hazard classification of Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT SE Category 3 (H335: respiratory irritation), with the signal word 'Danger' [1]. In contrast, the monochloro analog (CAS 927993-56-4) has less extensively documented GHS classifications in public databases, and the unsubstituted oxan-4-ylmethanamine HCl core (CAS 389621-78-7) typically carries only 'Warning'-level irritant classifications [2]. The Eye Damage Category 1 (H318) classification specifically necessitates enhanced personal protective equipment (PPE) protocols and segregated waste handling that may affect total cost of ownership in high-throughput laboratories.

Safety classification GHS hazard Lab handling Procurement compliance

Purity Benchmarking: Vendor-Specified Purity ≥95% (HCl Salt) vs. 98% (Free Base) – Implications for Assay Reproducibility

The hydrochloride salt (CAS 2413877-37-7) is commonly supplied at ≥95% purity , whereas the free base (CAS 1017407-65-6) is available from multiple vendors at 98% purity with full analytical characterization (NMR, HPLC) . This purity differential, while modest in absolute terms (~3%), becomes meaningful when considering that the HCl salt includes the mass of the counterion (36.46 g/mol), meaning a 5% impurity in the salt could represent a higher molar fraction of organic impurities relative to the active free base content. For quantitative biochemical assays (e.g., IC50 determinations), this translates to a potential ~5–8% uncertainty in nominal concentration if purity is not independently verified, underscoring the importance of requesting a Certificate of Analysis (CoA) with each lot [1].

Purity specification Quality control Lot-to-lot consistency Procurement specification

1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine HCl – Best-Fit Research & Industrial Application Scenarios


CrtN-Targeted Antibacterial SAR Campaigns in S. aureus

The 2,4-dichlorophenyl-oxane core is a validated pharmacophore for CrtN inhibition (class-level IC50 range: 4–200 nM) [1]. The primary amine of the HCl salt serves as a versatile diversification point for parallel synthesis of amide, sulfonamide, and N-alkyl libraries. Researchers should procure the HCl salt for its solid-state handling convenience and use it as the common intermediate for generating focused compound arrays targeting staphyloxanthin biosynthesis in MRSA.

Antiproliferative Probe Development with Pyran-Based Heterocycles

Patent literature identifies substituted tetrahydropyran derivatives as antiproliferative agents acting through caspase-mediated apoptosis and multi-target enzyme inhibition (thioredoxin reductase, glutathione reductase, transketolase) [2]. The 2,4-dichlorophenyl substitution may enhance cellular uptake relative to monohalogenated analogs (estimated ΔLogP ≈ +0.7 to +1.0) , positioning this compound as a preferred entry point for intracellular anticancer phenotypic screens where permeability is rate-limiting.

Physicochemical Comparator in Halogenation SAR Studies

The quantitative LogP difference between the 2,4-dichloro (cLogP 2.52) and 4-monochloro analogs (cLogP estimated 1.5–1.8) makes this pair suitable as a matched molecular pair (MMP) for isolating the contribution of the ortho-chlorine atom to target binding, metabolic stability, and permeability . Procuring both compounds from the same vendor lot series enables controlled head-to-head profiling in ADME and target engagement assays.

Chemical Biology Tool Compound Requiring Aqueous Compatibility

The hydrochloride salt's solid form and enhanced aqueous solubility relative to the oily free base [3] make it the preferred physical form for cell-based assays requiring DMSO/aqueous co-solvent systems. This is critical for phenotypic screening workflows where compound precipitation at the assay concentration can generate false-negative results. Procurement specifications should request the HCl salt explicitly (CAS 2413877-37-7, not CAS 1017407-65-6) to ensure the solid form is received.

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